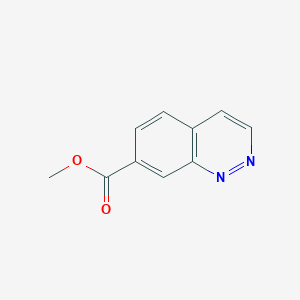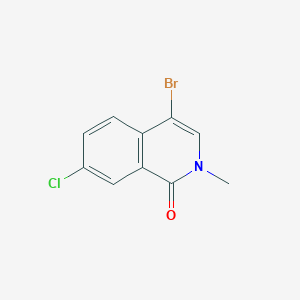
4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylisoquinolin-1(2H)-one.
Chlorination: The chlorination at the 7-position can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction reactions can be used to remove halogen atoms or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Aplicaciones Científicas De Investigación
4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity for these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylisoquinolin-1(2H)-one: Lacks the chlorine atom at the 7-position.
7-Chloro-2-methylisoquinolin-1(2H)-one: Lacks the bromine atom at the 4-position.
2-Methylisoquinolin-1(2H)-one: Lacks both bromine and chlorine atoms.
Uniqueness
4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogen atoms makes it a valuable compound for various research applications, as it offers a unique set of properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H7BrClNO |
|---|---|
Peso molecular |
272.52 g/mol |
Nombre IUPAC |
4-bromo-7-chloro-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H7BrClNO/c1-13-5-9(11)7-3-2-6(12)4-8(7)10(13)14/h2-5H,1H3 |
Clave InChI |
LBDQGVTVFONOMM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C1=O)C=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


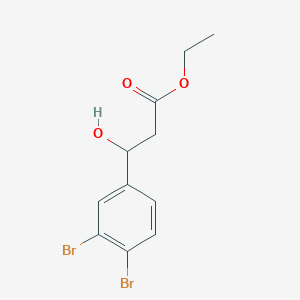
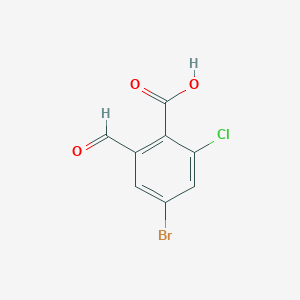

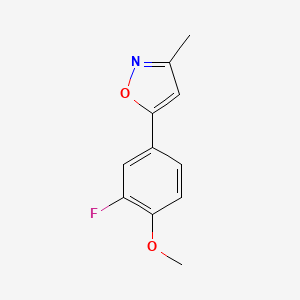
![2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13676298.png)
![8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13676306.png)
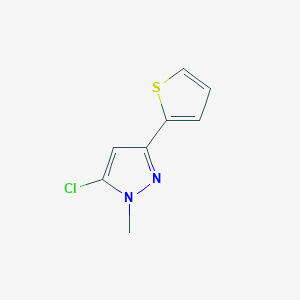
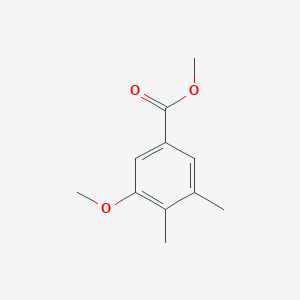
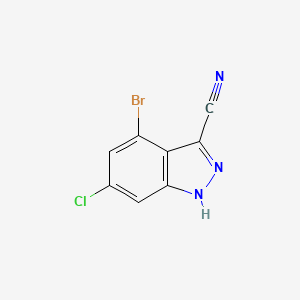
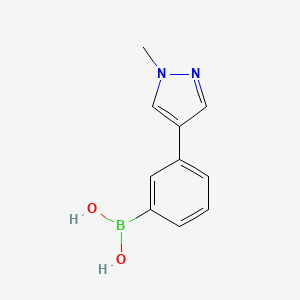
![2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676354.png)

![Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate](/img/structure/B13676361.png)
